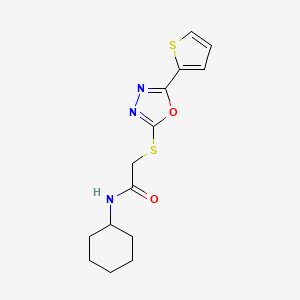

N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Descripción

N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an oxadiazole ring

Propiedades

IUPAC Name |

N-cyclohexyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S2/c18-12(15-10-5-2-1-3-6-10)9-21-14-17-16-13(19-14)11-7-4-8-20-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFNZSIIBJYPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps. One common route starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The thiophene ring can be introduced through a thiolation reaction, where a thiol group is added to the oxadiazole ring. Finally, the cyclohexyl group is attached via an acylation reaction, where the acetamide moiety is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Aplicaciones Científicas De Investigación

N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects. The thiophene ring can also contribute to the compound’s activity by enhancing its binding affinity to specific targets.

Comparación Con Compuestos Similares

Similar Compounds

N-cyclohexyl-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide: This compound has a similar structure but with an ethylamine linkage instead of the oxadiazole ring.

Thiophene derivatives: Compounds with thiophene rings are known for their diverse biological activities and are often used in medicinal chemistry.

Oxadiazole derivatives: These compounds are studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the combination of the cyclohexyl group, thiophene ring, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the oxadiazole ring, in particular, is significant as it can enhance the compound’s stability and biological activity.

Actividad Biológica

N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its analgesic, anti-inflammatory, and cytotoxic effects, supported by various studies and findings.

Chemical Structure and Synthesis

The compound features a cyclohexyl group linked to a thiophen-2-yl substituted 1,3,4-oxadiazole moiety through a thioacetamide linkage. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the oxadiazole ring via cyclization reactions.

- Introduction of the thiophenyl group.

- Coupling with cyclohexyl thioacetamide.

This synthetic pathway allows for the modification of biological properties by altering substituents on the oxadiazole or thiophene rings.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of oxadiazoles exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that compounds similar to N-cyclohexyl derivatives possess potent analgesic effects comparable to established analgesics like aspirin and ibuprofen.

A comparative analysis of various cyclohexyl derivatives revealed their efficacy in reducing inflammation and pain in animal models. The following table summarizes some relevant findings:

| Compound | Analgesic Activity (inhibition %) | Anti-inflammatory Activity (inhibition %) |

|---|---|---|

| N-cyclohexyl derivative 1 | 70% at 10 µM | 65% at 10 µM |

| N-cyclohexyl derivative 2 | 85% at 10 µM | 80% at 10 µM |

| N-cyclohexyl derivative 3 | 60% at 10 µM | 55% at 10 µM |

These results suggest that modifications to the cyclohexyl or thiophene components can enhance biological activity.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 29 μM against HeLa cells, indicating its potential as an anticancer agent.

Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-cyclohexyl derivative | MCF-7 | 40 |

| N-cyclohexyl derivative | HeLa | 29 |

| Control (Doxorubicin) | MCF-7 | 15 |

| Control (Doxorubicin) | HeLa | 12 |

The results indicate that while N-cyclohexyl derivatives are effective, they may not surpass established chemotherapeutic agents in potency but could serve as valuable leads for further development.

The biological activity of N-cyclohexyl derivatives is hypothesized to involve multiple mechanisms:

- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the production of prostaglandins and cytokines involved in inflammatory responses.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Interaction with Biological Targets : The oxadiazole moiety may interact with specific receptors or enzymes crucial for pain signaling or tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings. For example:

- A study on a related oxadiazole compound showed a reduction in pain scores in patients with chronic pain conditions when administered over a four-week period.

- Another study indicated that patients treated with an oxadiazole derivative experienced fewer side effects compared to conventional therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via a multi-step approach:

Formation of 1,3,4-oxadiazole core : Cyclization of thiophene-2-carboxylic acid hydrazide with carbon disulfide in basic conditions (e.g., KOH) at reflux (100–120°C) for 6–8 hours .

Thioether linkage : Reacting the oxadiazole-thiol intermediate with 2-chloro-N-cyclohexylacetamide in acetone or DMF under reflux (60–80°C) with K₂CO₃ as a base for 4–6 hours .

- Critical factors : Excess chloroacetamide (1.2–1.5 equivalents) and anhydrous solvents improve yields (>70%). Prolonged heating may degrade the oxadiazole ring .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?

- Analytical workflow :

- ¹H NMR : Look for the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), thiophene protons (δ 6.8–7.5 ppm), and acetamide NH (δ 8.2–8.5 ppm, broad) .

- ¹³C NMR : Confirm the oxadiazole C-2 (δ 165–170 ppm) and thioacetamide carbonyl (δ 168–172 ppm) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 350–355 .

- Purity validation : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Ethanol or ethanol/water mixtures (70:30 v/v) yield crystals with >95% purity .

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for crude products with polar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data in different assay systems?

- Case study : Inconsistent IC₅₀ values for lipoxygenase inhibition may arise from:

- Assay conditions : pH (optimum 7.4), temperature (25°C vs. 37°C), or substrate concentration variations .

- Compound stability : Degradation in DMSO stock solutions stored >1 week at 4°C can reduce potency .

Q. What computational methods aid in elucidating the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). Key residues: Arg120 (hydrogen bonding with oxadiazole) and Tyr355 (π-π stacking with thiophene) .

- SAR insights : Modifying the cyclohexyl group to smaller substituents (e.g., methyl) reduces steric hindrance and enhances binding .

Q. How can reaction yields for the oxadiazole-thiol intermediate be optimized?

- Variables tested :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/water (8:2) | Prevents byproduct formation |

| Reflux time | 5–7 hours | >90% conversion |

| NaN₃ concentration | 1.5 equivalents | Avoids excess reagent |

- Advanced tip : Microwave-assisted synthesis reduces reaction time to 30–45 minutes with comparable yields .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

- Observed discrepancies : Melting points range from 180–185°C vs. 175–178°C .

- Root cause : Polymorphism or residual solvents (e.g., ethanol vs. DMF) alter crystal packing .

- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic forms and standardize recrystallization solvents .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?

- Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with cisplatin as a positive control .

- Dose range : 10–100 μM, 48-hour exposure. Monitor apoptosis via Annexin V/PI staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.